molecular formula C13H11N3O B3197990 N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 1007798-75-5

N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B3197990
CAS No.: 1007798-75-5
M. Wt: 225.25 g/mol
InChI Key: XNMHMFQXUBWEOY-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzoxazole ring fused with a pyridine moiety, connected via a methylene bridge. The presence of both nitrogen and oxygen heteroatoms in its structure makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminopyridine with benzoxazole derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic protocols that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzoxazole ring undergoes substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding and electrostatic interactions with biological molecules, facilitating its biological activity .

Comparison with Similar Compounds

Uniqueness: N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring and a pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMHMFQXUBWEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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